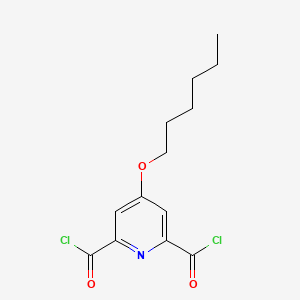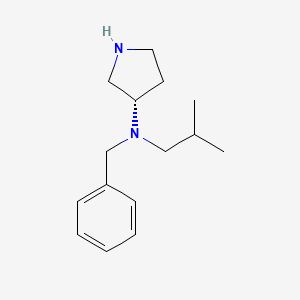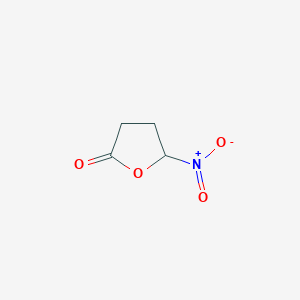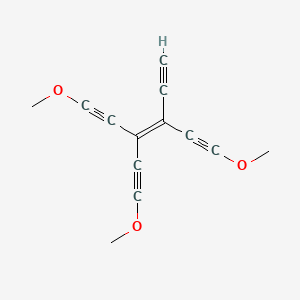
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is an organic compound with the molecular formula C13H15Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Using Pyridine-2,6-dicarboxylic Acid and Thionyl Chloride
-
Using Pyridine-2,6-dicarboxylic Acid and Oxalyl Chloride
Industrial Production Methods
The industrial production of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally follows the synthetic routes mentioned above but on a larger scale with optimized conditions for industrial efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Reagents: Common reagents include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed during the reaction.
Products: The major products are substituted pyridine derivatives.
-
Hydrolysis
Reagents: Water or aqueous solutions.
Conditions: The reaction is usually carried out under acidic or basic conditions.
Products: The major products are pyridine-2,6-dicarboxylic acid and hexanol.
Wissenschaftliche Forschungsanwendungen
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is used in various scientific research applications:
-
Chemistry
-
Biology and Medicine
Drug Development: It serves as a building block in the synthesis of potential drug candidates.
Biochemical Research: It is used in the study of enzyme inhibitors and receptor ligands.
-
Industry
Wirkmechanismus
The mechanism of action of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s dichloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Pyridine-2,6-dicarboxylic Acid Chloride
Formula: C7H3Cl2NO2
Differences: Lacks the hexyloxy group, making it less hydrophobic and less reactive towards certain nucleophiles.
-
Pyridine-2,6-dicarboxamide
Formula: C7H6N2O2
Differences: Contains amide groups instead of chloride groups, resulting in different reactivity and applications.
Uniqueness
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is unique due to its hexyloxy group, which imparts hydrophobicity and influences its reactivity and solubility. This makes it particularly useful in the synthesis of hydrophobic compounds and materials .
Eigenschaften
CAS-Nummer |
839712-98-0 |
|---|---|
Molekularformel |
C13H15Cl2NO3 |
Molekulargewicht |
304.17 g/mol |
IUPAC-Name |
4-hexoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C13H15Cl2NO3/c1-2-3-4-5-6-19-9-7-10(12(14)17)16-11(8-9)13(15)18/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
VRMILMBSTPSHBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)


![4-{4-[(3-Ethyloxetan-3-YL)methoxy]butoxy}-2-fluorobenzoic acid](/img/structure/B14205651.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)








